Alobresib

Description

This compound is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.

Structure

3D Structure

Properties

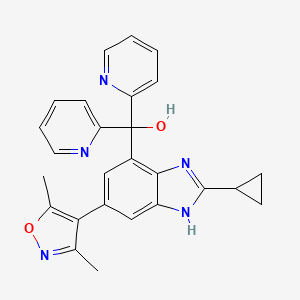

IUPAC Name |

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUJGUHYXQSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637771-14-2 |

Source

|

| Record name | Alobresib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alobresib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALOBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alobresib's Mechanism of Action in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alobresib (GS-5829) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This technical guide delineates the core mechanism of action of this compound in solid tumors, providing a comprehensive overview of its molecular targets, downstream signaling effects, and preclinical and clinical evidence. This compound competitively binds to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and key transcription factors.[2] This disruption of chromatin-mediated signal transduction leads to the downregulation of critical oncogenes, most notably c-MYC, and subsequent cell cycle arrest and apoptosis in various solid tumor models.[3][4] Furthermore, this compound has been shown to modulate other oncogenic signaling pathways, including NF-κB, AKT, and ERK1/2, highlighting its multifaceted anti-tumor activity.[5] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

Introduction to BET Proteins and Their Role in Cancer

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[6] They recognize and bind to acetylated lysine residues on histone tails and other proteins, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[7] BRD4, in particular, is a key regulator of transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) complex to chromatin, which in turn phosphorylates and activates RNA Polymerase II.[8]

In many solid tumors, BET proteins, especially BRD4, are aberrantly recruited to the regulatory regions of key oncogenes, such as c-MYC, driving their overexpression and promoting cancer cell proliferation, survival, and resistance to therapy.[9][10] This dependency on BET protein function makes them an attractive therapeutic target for cancer intervention.

This compound: A Potent BET Inhibitor

This compound (GS-5829) is an orally active inhibitor of the BET protein family.[2] By binding to the bromodomains of BET proteins, this compound competitively displaces them from chromatin, thereby preventing the transcription of their target genes.[1] This leads to a rapid and sustained downregulation of oncoproteins critical for tumor growth and survival.

Core Mechanism of Action: c-MYC Suppression

A primary mechanism through which this compound exerts its anti-tumor effects is the potent and selective downregulation of the c-MYC oncogene.[3][4] c-MYC is a master transcriptional regulator that controls a vast array of cellular processes, including cell cycle progression, metabolism, and protein synthesis. Its overexpression is a hallmark of many cancers.

This compound's inhibition of BET protein binding at the c-MYC gene's enhancers and promoter leads to a rapid decrease in both c-MYC mRNA and protein levels.[3] This suppression of c-MYC activity is a key driver of the subsequent cell cycle arrest and induction of apoptosis observed in this compound-treated cancer cells.[4]

Modulation of Other Key Signaling Pathways

Beyond its profound effect on c-MYC, this compound has been demonstrated to impact other critical signaling pathways implicated in cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is common in many solid tumors, contributing to a pro-tumorigenic microenvironment and resistance to therapy. This compound has been shown to inhibit NF-κB signaling.[5] This is, in part, due to the interaction of BRD4 with the acetylated RelA subunit of NF-κB. By disrupting this interaction, this compound can suppress the transcriptional activity of NF-κB, leading to reduced expression of its target genes.

PI3K/AKT and MAPK/ERK Pathways

Preclinical studies have also indicated that this compound can deregulate pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK cascades in certain cancer contexts.[5] The precise mechanisms of this deregulation are still under investigation but may involve the indirect consequence of downregulating key transcriptional regulators that influence these pathways.

Preclinical Efficacy in Solid Tumors

This compound has demonstrated significant anti-tumor activity in a range of preclinical solid tumor models.

Uterine Serous Carcinoma (USC)

Uterine serous carcinoma is an aggressive form of endometrial cancer often characterized by c-MYC amplification.[9] In preclinical models of USC, this compound has shown potent anti-proliferative and pro-apoptotic effects.[4]

Table 1: In Vitro Activity of this compound in Uterine Serous Carcinoma Cell Lines

| Cell Line | This compound IC50 (nM) | Reference |

| USC-ARK1 | 31 | [8] |

| USC-ARK2 | 27 | [8] |

In vivo, orally administered this compound significantly inhibited tumor growth in USC xenograft models and was well-tolerated.[8]

Table 2: In Vivo Efficacy of this compound in a USC Xenograft Model (USC-ARK2)

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | - | [8] |

| JQ1 | 50 mg/kg/day, i.p. | Significant | [8] |

| This compound | 10 mg/kg, twice daily, oral | Significantly greater than JQ1 | [8] |

| This compound | 20 mg/kg, twice daily, oral | Significantly greater than JQ1 | [8] |

Other Solid Tumors

Preclinical investigations have suggested the potential efficacy of this compound and other BET inhibitors in a variety of other solid tumors, including but not limited to, certain types of breast cancer, prostate cancer, and lung cancer.[8][11][12]

Clinical Development in Solid Tumors

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials in patients with advanced solid tumors.

A Phase Ib study evaluated this compound as a single agent and in combination with enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC).[13] The study found that this compound was generally well-tolerated but demonstrated limited clinical efficacy as a monotherapy in this heavily pretreated patient population.[13] Pharmacokinetic analysis revealed a lack of dose-proportional increases in plasma concentrations and high interpatient variability.[13]

Table 3: Summary of a Phase Ib Clinical Trial of this compound in mCRPC

| Study Identifier | Phase | Patient Population | Treatment Arms | Key Findings | Reference |

| NCT02607228 | Ib | Metastatic Castration-Resistant Prostate Cancer | This compound monotherapy; this compound + Enzalutamide | Generally well-tolerated, limited single-agent efficacy, non-proportional PK. | [13] |

Clinical trials have also been initiated to evaluate this compound in other solid tumors, including advanced estrogen receptor-positive breast cancer (NCT02983604) and a general study in advanced solid tumors and lymphomas (NCT02392611).[3] The results from these trials will be crucial in further defining the clinical utility of this compound in solid tumor oncology.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of solid tumor cell lines.

Materials:

-

Solid tumor cell lines

-

Complete cell culture medium

-

This compound (GS-5829)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a solid tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Solid tumor cell line

-

Matrigel (optional)

-

This compound (GS-5829)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (often mixed with Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups according to the desired dosing schedule.

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Western Blot Analysis for c-Myc

This protocol describes the detection of total and phosphorylated c-Myc protein levels in tumor cells or tissues following this compound treatment.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-phospho-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from treated and untreated cells or tumor tissues.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify protein levels.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental epigenetic machinery driving the expression of key oncogenes in solid tumors. Its primary mechanism of action, the inhibition of BET proteins leading to the profound suppression of c-MYC, provides a strong rationale for its clinical development. Further investigation into its effects on other signaling pathways, such as NF-κB, and its efficacy in a broader range of solid tumor types will be crucial in defining its role in the oncology therapeutic landscape. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance our understanding and application of BET inhibitors in the fight against cancer.

References

- 1. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BiTE® Xenograft Protocol [protocols.io]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. researchgate.net [researchgate.net]

- 7. Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Unprecedented Compound Takes a Step Toward Breast Cancer Clinical Trials | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 11. BET inhibitors reduce tumor growth in preclinical models of gastrointestinal gene signature–positive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase Ib Study of the BET Inhibitor GS-5829 as Monotherapy and Combined with Enzalutamide in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Alobresib's Targeted Gene Regulation in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alobresib (GS-5829) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes. In various hematological malignancies, particularly leukemia, the aberrant activity of BET proteins is a critical driver of cancer cell proliferation and survival. This compound competitively binds to the bromodomains of BET proteins, preventing their interaction with chromatin and thereby disrupting the transcription of target oncogenes.[2] This guide provides an in-depth technical overview of the target genes of this compound in leukemia, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action involves the displacement of BET proteins, particularly BRD4, from chromatin. This leads to the transcriptional suppression of key genes essential for leukemia cell growth and survival. The most well-documented targets of BET inhibitors are the master regulator oncogene MYC and the anti-apoptotic gene BCL2.[3][4] By downregulating these and other critical genes, this compound induces cell cycle arrest and apoptosis in leukemia cells.[2]

Key Target Genes and Pathways

The therapeutic effects of this compound in leukemia are mediated through the modulation of several key genes and signaling pathways.

MYC Oncogene

The MYC proto-oncogene is a master transcriptional regulator that controls a vast array of cellular processes, including proliferation, growth, and metabolism. In many leukemias, MYC is overexpressed, driving uncontrolled cell division. This compound and other BET inhibitors have been shown to potently suppress MYC transcription.[5] This is achieved by preventing BRD4 from binding to the super-enhancers that drive MYC expression.[6] The downregulation of MYC is a rapid and primary response to BET inhibition, leading to a cascade of downstream effects, including cell cycle arrest.[5]

BCL2 Family and Apoptosis

The B-cell lymphoma 2 (BCL2) family of proteins are critical regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL2 itself, are often overexpressed in leukemia, conferring a survival advantage to cancer cells. This compound treatment leads to the downregulation of BCL2 transcription, shifting the balance towards pro-apoptotic signals and inducing programmed cell death.[7]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is a hallmark of many cancers, including chronic lymphocytic leukemia (CLL), where it promotes leukemia cell survival and proliferation.[8] this compound has been shown to inhibit NF-κB signaling, contributing to its anti-leukemic activity.[2]

Quantitative Data on Target Gene Modulation

While specific, publicly available RNA-sequencing datasets for this compound in leukemia are limited, data from studies on other potent BET inhibitors in acute myeloid leukemia (AML) and other leukemias provide a strong indication of the expected quantitative changes in gene expression following this compound treatment. The following tables summarize representative data from studies on the BET inhibitors OTX015 and INCB054329.

Table 1: Downregulation of Key Oncogenes and Cell Cycle Regulators by a BET Inhibitor in AML Cells.

| Gene | Log2 Fold Change | p-value | Function |

| MYC | -2.5 | < 0.001 | Transcription factor, cell cycle progression, proliferation |

| BCL2 | -1.8 | < 0.01 | Anti-apoptotic protein |

| E2F1 | -1.5 | < 0.01 | Transcription factor, cell cycle progression |

| CDK6 | -1.2 | < 0.05 | Cyclin-dependent kinase, G1 phase progression |

| PIM1 | -2.1 | < 0.001 | Proto-oncogene, cell survival and proliferation |

Data is representative of expected changes based on studies of BET inhibitors in leukemia and is for illustrative purposes.

Table 2: Upregulation of Genes Associated with Cell Cycle Arrest and Apoptosis by a BET Inhibitor in AML Cells.

| Gene | Log2 Fold Change | p-value | Function |

| CDKN1A (p21) | +2.0 | < 0.01 | Cyclin-dependent kinase inhibitor, cell cycle arrest |

| HEXIM1 | +1.7 | < 0.01 | Negative regulator of transcription |

| BIM (BCL2L11) | +1.5 | < 0.05 | Pro-apoptotic protein |

Data is representative of expected changes based on studies of BET inhibitors in leukemia and is for illustrative purposes.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound Action on Oncogene Transcription.

Caption: this compound-mediated Inhibition of the NF-κB Signaling Pathway.

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of this compound on leukemia cells.

Leukemia Cell Culture and this compound Treatment

-

Cell Lines: Obtain leukemia cell lines (e.g., MV4-11 for AML, MEC-1 for CLL) from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -80°C.

-

Treatment:

-

Seed leukemia cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Add the diluted this compound or vehicle to the cells and incubate for the desired time points (e.g., 24, 48, 72 hours).

-

RNA Extraction and Quantification

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol reagent).

-

RNA Isolation: Isolate total RNA using a silica-based column kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This includes a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control:

-

Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is generally considered suitable for downstream applications like RNA-seq.

-

Reverse Transcription Quantitative PCR (RT-qPCR)

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

-

The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers at a specific temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 60 sec.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

RNA-Sequencing (RNA-seq) and Data Analysis

-

Library Preparation:

-

Starting with high-quality total RNA (RIN > 8), deplete ribosomal RNA (rRNA) using a commercially available kit.

-

Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Assess the quality and quantity of the prepared library.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples, calculating log2 fold changes and p-values.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways significantly affected by this compound treatment.

-

Conclusion

This compound represents a promising therapeutic agent for leukemia by targeting the fundamental epigenetic mechanisms that drive oncogene expression. Its ability to potently downregulate key survival and proliferation genes such as MYC and BCL2, and to inhibit pro-survival signaling pathways like NF-κB, provides a strong rationale for its clinical development. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and understand the molecular impact of this compound and other BET inhibitors in the context of leukemia. Further studies with publicly available, detailed quantitative data for this compound will be crucial to fully elucidate its specific gene regulatory networks and to identify predictive biomarkers for patient response.

References

- 1. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. BET bromodomain inhibitors in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BET protein bromodomain inhibitor-based combinations are highly active against post-myeloproliferative neoplasm secondary AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB activation in chronic lymphocytic leukemia: A point of convergence of external triggers and intrinsic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Alobresib's Impact on c-Myc Expression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Alobresib (GS-5829), a potent bromodomain and extra-terminal domain (BET) inhibitor, with a specific focus on its effect on the expression of the c-Myc oncoprotein. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and epigenetic research.

Executive Summary

This compound is a small molecule inhibitor that targets the BET family of proteins, primarily BRD4, which are critical readers of histone acetylation marks and key regulators of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound disrupts their interaction with chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC. This guide summarizes the quantitative effects of this compound on c-Myc expression, details the experimental protocols to assess these effects, and visualizes the underlying signaling pathways.

Mechanism of Action: this compound and c-Myc

The c-Myc proto-oncogene is a master transcriptional regulator that is frequently deregulated in a wide range of human cancers, driving cellular proliferation, growth, and metabolism. This compound's primary mechanism for downregulating c-Myc expression is through the inhibition of BRD4, a BET protein that plays a crucial role in the transcriptional elongation of the MYC gene. BRD4 binds to acetylated histones at super-enhancer regions associated with the MYC locus, recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, promoting transcriptional elongation. This compound disrupts this cascade by displacing BRD4 from chromatin, leading to a rapid and potent suppression of MYC transcription.[1]

This mechanism is depicted in the following signaling pathway diagram:

Quantitative Analysis of this compound's Effect on c-Myc

This compound has demonstrated potent activity in downregulating c-Myc expression across various cancer cell lines, leading to cell cycle arrest and apoptosis. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound (GS-5829)

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MEC-1 | Chronic Lymphocytic Leukemia | IC50 (Proliferation) | 46.4 nM | [1] |

| USPC-ARK-1 | Uterine Serous Carcinoma | IC50 (Proliferation) | 31 nM | |

| USPC-ARK-2 | Uterine Serous Carcinoma | IC50 (Proliferation) | 27 nM |

Table 2: Observed Effects of this compound (GS-5829) on c-Myc Expression

| Cell Line/Model | Cancer Type | This compound Concentration | Effect on c-Myc | Reference |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 400 nM | Decreased total MYC protein levels | [1] |

| USC Cell Lines | Uterine Serous Carcinoma | Dose-dependent | Dose-dependent decrease in phosphorylated c-Myc | |

| USC-ARK2 Xenografts | Uterine Serous Carcinoma | 10 and 20 mg/kg (oral) | Significant reduction in total and phospho c-Myc protein |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on c-Myc expression.

Cell Culture and Drug Treatment

-

Cell Lines:

-

MEC-1 (human chronic lymphocytic leukemia)

-

USPC-ARK-1, USPC-ARK-2 (human uterine serous carcinoma)

-

-

Culture Media:

-

MEC-1: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

USPC-ARK-1 & 2: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound (GS-5829) Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blotting for c-Myc Expression

This protocol is for the detection of total and phosphorylated c-Myc protein levels.

-

Reagents:

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.

-

Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.

-

Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk in TBST.

-

-

Antibodies:

-

Primary Antibody: Rabbit anti-c-Myc (e.g., Cell Signaling Technology, #5605, 1:1000 dilution) or Rabbit anti-phospho-c-Myc (Ser62) (e.g., Cell Signaling Technology, #13748, 1:1000 dilution).

-

Loading Control: Mouse anti-β-actin (e.g., Sigma-Aldrich, A5441, 1:5000 dilution).

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (1:2000 dilution) and HRP-conjugated goat anti-mouse IgG (1:5000 dilution).

-

-

Procedure:

-

Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunohistochemistry (IHC) for c-Myc in Xenograft Tumors

This protocol is for the detection and semi-quantitative analysis of c-Myc protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

-

Reagents:

-

10% Neutral Buffered Formalin.

-

Citrate Buffer (pH 6.0) for antigen retrieval.

-

3% Hydrogen Peroxide.

-

Primary Antibody: Rabbit anti-c-Myc (e.g., Abcam, ab32072, 1:250 dilution).

-

HRP-conjugated secondary antibody detection system.

-

DAB (3,3'-Diaminobenzidine) substrate.

-

Hematoxylin counterstain.

-

-

Procedure:

-

Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm sections and mount on slides.

-

Deparaffinize and rehydrate the sections.

-

Perform heat-induced antigen retrieval in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a suitable blocking serum.

-

Incubate with the primary anti-c-Myc antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

-

H-Score Calculation: The H-score is a semi-quantitative method to assess IHC staining. It is calculated as follows: H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] The resulting score ranges from 0 to 300.

Conclusion

This compound effectively downregulates both total and phosphorylated c-Myc expression through the inhibition of BET proteins, primarily BRD4. This leads to decreased proliferation and increased apoptosis in c-Myc-driven cancers such as uterine serous carcinoma and chronic lymphocytic leukemia. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and other BET inhibitors in oncology. Further clinical studies are warranted to fully elucidate the therapeutic efficacy of this compound in patients with c-Myc-overexpressing malignancies.

References

Alobresib (GS-5829): A Novel BET Inhibitor for Uterine Serous Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Uterine serous carcinoma (USC) is a rare and aggressive subtype of endometrial cancer with a poor prognosis, accounting for a disproportionate number of endometrial cancer-related deaths.[1] Whole-exome sequencing has identified amplification of the c-Myc oncogene as a key driver in a significant portion of USC cases, making it a prime therapeutic target.[1] Alobresib (GS-5829) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene transcription.[1] This technical guide provides a comprehensive overview of the preclinical research on this compound in USC, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a novel inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins contain bromodomains that recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting transcriptional machinery to specific gene promoters. In many cancers, including USC, BET proteins, particularly BRD4, are aberrantly recruited to the promoters of oncogenes like c-Myc, leading to their overexpression and driving cellular proliferation.[1]

This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin. This prevents the recruitment of the transcriptional apparatus to target genes, leading to the downregulation of oncogenic transcription factors such as c-Myc.[1] The subsequent decrease in c-Myc levels induces cell cycle arrest and apoptosis in cancer cells that are dependent on this oncogene for their survival.[2][3]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of uterine serous carcinoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound in USC Cell Lines

| Cell Line | This compound (GS-5829) IC50 | Assay Duration |

| USC-ARK1 | 31 nM | 72 hours |

| USC-ARK2 | 27 nM | 72 hours |

| Data sourced from MedChemExpress, referencing Bonazzoli E, et al. Clin Cancer Res. 2018.[4] |

Table 2: In Vivo Efficacy of this compound in USC Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome |

| USC-ARK2 | 10 and 20 mg/kg, oral, twice-daily for 28 days | Significantly impaired tumor growth compared to vehicle control and JQ1 (50 mg/kg/day, i.p.). |

| USC-ARK1 | Not specified in detail, but showed tumor growth inhibition. | GS-5829 was found to be more effective than JQ1 at the doses used in decreasing tumor growth.[5] |

| Data sourced from MedChemExpress and a study by Bonazzoli E, et al.[4][5] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical studies of this compound in uterine serous carcinoma, based on the available literature.

In Vitro Cell Proliferation Assay

-

Cell Lines: Primary human uterine serous carcinoma cell lines (e.g., USC-ARK1, USC-ARK2) are utilized. These cell lines are characterized by c-Myc overexpression.[5]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for a period of 72 hours.[4]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, or a flow cytometry-based assay. The absorbance is measured, and the IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to untreated controls.[2]

In Vivo Xenograft Studies

-

Animal Model: Female CB17/lcrHsd-Prkd/scid mice are used for these studies.[4][5]

-

Tumor Implantation: Primary USC cells (e.g., USC-ARK2) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before the initiation of treatment.

-

Drug Administration: this compound is administered orally via gavage at specified doses (e.g., 10 or 20 mg/kg) twice daily for a predetermined period, such as 28 days.[4] A vehicle control group and a comparator arm (e.g., JQ1) are typically included.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for c-Myc expression.[5] Animal body weight is also monitored throughout the study as a measure of toxicity.[4]

Pharmacokinetic and Pharmacodynamic Studies

-

Animal Model: Female CB17/lcrHsd-Prkd/scid mice bearing USC-ARK2 tumors are used.[5]

-

Drug Administration: A single oral dose of this compound is administered at various concentrations (e.g., 10, 20, 40 mg/kg).[5]

-

Sample Collection: Blood samples are collected via cardiac puncture at different time points (e.g., 1 and 6 hours) post-treatment.[5] Plasma is separated by centrifugation.

-

Drug Concentration Analysis: The concentration of this compound in plasma is determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[5]

-

Pharmacodynamic Analysis: Tumors are collected at the same time points as blood samples. The expression of target proteins, such as c-Myc, is analyzed by immunohistochemistry (IHC) or western blotting to assess the biological effect of the drug.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and the general workflow of preclinical evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of BET Bromodomain Proteins with GS-5829 and GS-626510 in Uterine Serous Carcinoma, a Biologically Aggressive Variant of Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of BET bromodomain proteins with GS-5829 and GS-626510 in Uterine Serous Carcinoma, a biologically aggressive variant of Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Alobresib in Chronic Lymphocytic Leukemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical activity of Alobresib (formerly GSK525762 and GS-5829), a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, in various chronic lymphocytic leukemia (CLL) models. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a pan-BET inhibitor, targeting the epigenetic reader domains of BET proteins. This inhibition disrupts the transcription of key oncogenes and survival pathways crucial for CLL cell proliferation and viability. The primary mechanism involves the downregulation of critical signaling pathways including B-cell receptor (BCR) and NF-κB signaling.[1][2] Treatment of CLL cells with this compound leads to a reduction in the levels of essential proteins such as BLK, phospho-AKT, phospho-ERK1/2, and the proto-oncogene MYC.[1][2] Furthermore, this compound modulates the NF-κB pathway, as indicated by an increase in the level of its inhibitor, IκBα.[1][2]

The pro-apoptotic effect of this compound in CLL cells is mediated through the intrinsic apoptosis pathway. It creates an imbalance between the pro-apoptotic protein BIM and the anti-apoptotic protein BCL-XL, tipping the scales towards programmed cell death.[1][2]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the anti-leukemic activity of this compound in preclinical CLL models.

Table 1: In Vitro Proliferation and Viability of CLL Cell Lines

| Cell Line | Assay | Parameter | This compound (GS-5829) | JQ1 (comparator) |

| MEC-1 | XTT Viability/Proliferation | IC50 | 46.4 nM (95% CI, 38.1 to 56.6 nM) | 161.9 nM (95% CI, 153.3 to 171.0 nM) |

Data extracted from a 72-hour treatment study.[1]

Table 2: Induction of Apoptosis in Primary CLL Cells

| Treatment Condition | Concentration | Mean Percentage of Viable Cells | 95% Confidence Interval | P-value |

| Untreated Control | - | 94.8% | 91.5% to 98.2% | - |

| This compound (GS-5829) | 400 nM | 64.4% | 43.4% to 85.3% | 0.0001 |

Primary CLL cells were co-cultured with nurselike cells (NLC) and treated for 120 hours.[1]

Table 3: Synergistic Effects with B-Cell Receptor Signaling Inhibitors

| Drug Combination | Concentrations | % Viable CLL Cells (Combination) | % Viable CLL Cells (this compound alone) | P-value |

| This compound + Ibrutinib | 400 nM + 1000 nM | 43.6% (95% CI, 35.2% to 51.9%) | 71.0% (95% CI, 63.7% to 78.3%) | <0.0001 |

Primary CLL cells in NLC co-culture were treated for 120 hours.[1] Preclinical studies have shown that combining BET inhibitors like this compound with inhibitors of BTK (ibrutinib), SYK (entospletinib), PI3K (copanlisib, idelalisib), or BCL2 (venetoclax) results in synergistic anti-leukemic activity.[3]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core signaling pathways affected by this compound and the workflows of key experimental protocols.

Signaling Pathways

Caption: this compound's mechanism of action in CLL cells.

Experimental Workflows

Caption: Workflow for the XTT cell proliferation/viability assay.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocols

Cell Culture and Reagents

-

Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from CLL patients by density-gradient centrifugation.

-

Cell Lines: The MEC-1 human CLL cell line is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Nurselike Cells (NLC): NLCs are generated by culturing PBMCs from CLL patients at a high density (10^7 cells/mL) for at least 14 days, after which the adherent NLCs are used for co-culture experiments.[4]

-

This compound (GS-5829): Provided as a powder and dissolved in DMSO to create a stock solution for in vitro experiments.

XTT Cell Proliferation/Viability Assay

-

Cell Seeding: Seed MEC-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., TACS XTT Cell Proliferation/Viability Assay, Trevigen).

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Absorbance Reading: Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 660 nm.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., Prism).

Apoptosis Assay (Annexin V/PI Staining)

-

Co-culture Setup: Co-culture primary CLL cells with autologous NLCs in 12-well plates.

-

Drug Treatment: Treat the co-cultures with this compound at the desired concentrations (e.g., 400 nM) or vehicle control.

-

Incubation: Incubate the plates for 120 hours.

-

Cell Harvesting: Gently pipette to collect the non-adherent CLL cells.

-

Washing: Wash the cells once with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and viable cells (Annexin V-negative, PI-negative).

Western Blotting

-

Cell Lysis: Lyse CLL cells (treated with this compound, e.g., 400 nM for 24 hours) in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., BLK, p-AKT, p-ERK1/2, MYC, BIM, BCL-XL, IκBα, and a loading control like β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

In Vivo Studies in the Eμ-TCL1 Mouse Model

The Eμ-TCL1 transgenic mouse is a widely used preclinical in vivo model for CLL.[5] These mice spontaneously develop a CD5+ B-cell lymphoproliferative disease that closely resembles human CLL.[6]

-

Animal Model: Utilize Eμ-TCL1 transgenic mice.

-

Drug Administration: this compound can be administered via oral gavage. The specific dosage and treatment schedule would need to be optimized for in vivo studies.

-

Monitoring: Monitor disease progression by assessing white blood cell counts and the percentage of CD19+/CD5+ leukemic cells in the peripheral blood via flow cytometry.

-

Efficacy Assessment: At the end of the study, assess tumor burden in the spleen and other lymphoid organs.

-

Pharmacodynamic Studies: Collect tissues for pharmacodynamic analyses, such as Western blotting, to confirm target engagement and downstream pathway modulation in vivo.

This technical guide provides a solid foundation for researchers interested in the preclinical evaluation of this compound in CLL. The detailed protocols and quantitative data presented herein should facilitate the design and execution of further studies to explore the full therapeutic potential of BET inhibition in this malignancy.

References

- 1. The BET Inhibitor GS-5829 Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BET inhibitor GS-5829 targets chronic lymphocytic leukemia cells and their supportive microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nurse-like cells promote CLL survival through LFA-3/CD2 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eμ-TCL1xMyc: a novel mouse model for concurrent CLL and B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Long Journey of TCL1 Transgenic Mice: Lessons Learned in the Last 15 Years - PMC [pmc.ncbi.nlm.nih.gov]

Alobresib: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alobresib (GS-5829) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has emerged as a promising therapeutic agent in oncology.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, primarily BRD2, BRD3, and BRD4, this compound effectively disrupts chromatin remodeling and the transcription of key oncogenes.[2][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its impact on critical signaling pathways, and relevant experimental data and protocols for researchers in the field.

Introduction: The Epigenetic Landscape and BET Inhibition

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are crucial in both normal development and disease. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[2][4] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of genes involved in cell proliferation, survival, and inflammation. In many cancers, the aberrant activity of BET proteins is linked to the overexpression of oncogenes, most notably c-Myc.[1][4]

This compound represents a therapeutic strategy that targets this fundamental epigenetic mechanism. By displacing BET proteins from chromatin, this compound effectively silences the expression of these oncogenic drivers, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.

Mechanism of Action: this compound as a BET Inhibitor

This compound's primary mechanism of action is the competitive inhibition of the bromodomains of BET proteins.[2][4] This prevents the tethering of BET proteins to acetylated chromatin, thereby inhibiting the transcription of target genes.

References

Preclinical Profile of Alobresib (GS-5829) in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alobresib (GS-5829) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant preclinical activity across a range of hematological malignancies. As epigenetic readers, BET proteins, particularly BRD4, play a crucial role in the transcriptional regulation of key oncogenes, including MYC. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound effectively disrupts the interaction between BET proteins and acetylated histones, leading to the suppression of oncogenic transcriptional programs. This guide provides an in-depth overview of the preclinical studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visual workflows to facilitate further research and development.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical regulators of gene transcription.[1] Their bromodomains recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many hematological malignancies, there is a dependency on the constitutive expression of oncogenes such as MYC, which is often driven by BET protein activity. This compound is a novel BET inhibitor that has shown promise in preclinical models of various hematological cancers by targeting this dependency.[2][3] This document synthesizes the available preclinical data on this compound, focusing on its efficacy and mechanism of action in malignancies such as Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and lymphomas.

Mechanism of Action

This compound exerts its anti-neoplastic effects by disrupting the transcriptional activation of key oncogenes and pro-survival proteins. The primary mechanism involves the inhibition of BRD4, which acts as a scaffold for the positive transcription elongation factor b (P-TEFb). By preventing BRD4 from binding to acetylated chromatin, this compound inhibits the P-TEFb-mediated phosphorylation of RNA Polymerase II, leading to a pause in transcriptional elongation of target genes.[4]

Key downstream effects of this compound treatment include:

-

Downregulation of MYC: A hallmark of BET inhibitor activity, this compound potently suppresses the transcription of the MYC oncogene, a critical driver of proliferation and cell growth in many hematological cancers.[2][5]

-

Induction of Apoptosis: this compound induces apoptosis through the intrinsic pathway by altering the balance of pro- and anti-apoptotic proteins. This is often characterized by the downregulation of BCL-2 family members like BCL-XL and the upregulation of pro-apoptotic proteins such as BIM.[2][5]

-

Inhibition of Pro-Survival Signaling: this compound has been shown to modulate several key signaling pathways crucial for the survival and proliferation of malignant hematopoietic cells, including the B-Cell Receptor (BCR), NF-κB, PI3K/AKT, and MAPK/ERK pathways.[2][5]

Quantitative Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (GS-5829) in Hematological Malignancy Cell Lines

| Cell Line | Disease Type | Assay Type | IC50 (nM) | Citation(s) |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | XTT | 46.4 (95% CI, 38.1 to 56.6) | [5] |

Table 2: Apoptosis Induction by this compound (GS-5829) in Chronic Lymphocytic Leukemia (CLL)

| Treatment Concentration (nM) | Reduction in Viable Cells (%) | Comparison to Control | Citation(s) |

| 400 | 30.4 | P = 0.0001 | [5] |

Data represents the treatment of primary CLL cells co-cultured with nurse-like cells (NLCs) for 120 hours. Viability was reduced from 94.8% in control to 64.4% in treated cells.[5]

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on hematological cancer cell lines.

Materials:

-

Hematological malignancy cell lines (e.g., MEC-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear flat-bottom microplates

-

This compound (GS-5829)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol outlines the detection and quantification of apoptosis in hematological cancer cells following treatment with this compound.

Materials:

-

Hematological cancer cells

-

This compound (GS-5829)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for the specified duration. Include a vehicle-treated control.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting

This protocol describes the detection of changes in protein expression (e.g., MYC, BCL-2, p-AKT) in hematological cancer cells after this compound treatment.

Materials:

-

Hematological cancer cells

-

This compound (GS-5829)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MYC, anti-BCL-2, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as required.

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound's mechanism of action in hematological malignancies.

Experimental Workflow Diagram

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data for this compound (GS-5829) strongly support its potential as a therapeutic agent for various hematological malignancies. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of critical oncogenic drivers like MYC, provides a clear rationale for its clinical development. The in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects in CLL and suggest similar activity in other hematological cancers. The provided experimental protocols and workflows serve as a guide for researchers to further investigate the efficacy and mechanisms of this compound, ultimately contributing to the advancement of novel epigenetic therapies for patients with hematological malignancies. Further preclinical studies are warranted to establish a broader efficacy profile across different subtypes of leukemia and lymphoma and to explore rational combination strategies.

References

- 1. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The BET Inhibitor GS-5829 Targets Chronic Lymphocytic Leukemia Cells and Their Supportive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Alobresib In Vitro Cell Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alobresib (GS-5829) is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of critical oncogenes like c-Myc. This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin and leading to the downregulation of target gene expression. This mechanism ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[2] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell proliferation using common cell-based assays.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-proliferative effects by disrupting BET protein-mediated gene transcription. This leads to the downregulation of key signaling pathways involved in cell growth, survival, and inflammation. Notably, this compound has been shown to suppress the transcription of the proto-oncogene c-Myc, a master regulator of cell proliferation and metabolism.[2] Additionally, this compound can inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and inflammation.[2] The drug has also been shown to deregulate other critical signaling pathways such as BLK, AKT, and ERK1/2.[2]

Caption: this compound inhibits BET proteins, leading to the downregulation of key oncogenic signaling pathways and subsequent inhibition of cell proliferation and induction of apoptosis.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| USPC-ARK-1 | Uterine Serous Carcinoma | 31 | [2] |

| USPC-ARK-2 | Uterine Serous Carcinoma | 27 | [2] |

| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | 46.4 |

Experimental Protocols

Two common methods for assessing in vitro cell proliferation are the MTT assay and the Crystal Violet assay. Both are reliable and can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (GS-5829)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 100 µM.[2]

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for a specified period, typically 72 hours, which has been shown to be effective for this compound.[2]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Caption: Workflow for the MTT-based cell proliferation assay.

Crystal Violet Assay

The Crystal Violet assay is a simple and reliable method for quantifying the total biomass of adherent cells. The crystal violet dye stains the nuclei and cytoplasm of the cells. After washing away the excess dye, the stained cells are solubilized, and the absorbance is measured, which is directly proportional to the cell number.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound (GS-5829)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.

-

-

Cell Fixation:

-

After the 72-hour incubation, carefully aspirate the medium from each well.

-

Gently wash the cells once with PBS.

-

Add 100 µL of fixative solution to each well and incubate for 10-15 minutes at room temperature.

-

-

Staining:

-

Remove the fixative solution and add 100 µL of 0.5% Crystal Violet solution to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Washing:

-

Carefully remove the Crystal Violet solution.

-

Wash the wells with water several times until the water runs clear.

-

Invert the plate on a paper towel to remove excess water and allow the plate to air dry completely.

-

-

Dye Solubilization:

-

Add 100 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 15-30 minutes to ensure the dye is completely dissolved.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Follow the same data analysis steps as described in the MTT assay protocol to determine the IC50 value of this compound.

-

Caption: Workflow for the Crystal Violet cell proliferation assay.

Conclusion

This compound is a promising anti-cancer agent that targets the BET family of proteins, leading to the inhibition of critical oncogenic signaling pathways. The provided protocols for MTT and Crystal Violet assays offer robust and reproducible methods for evaluating the in vitro efficacy of this compound on cancer cell proliferation. Careful optimization of experimental parameters such as cell seeding density and incubation times will ensure the generation of high-quality, reliable data for drug development and cancer research applications.

References

- 1. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Alobresib IC50 in Cancer Cell Lines

Introduction